
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 7th position, and a hydroxyl group at the 6th position on the benzopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 5th position of the benzopyran ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 7th position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Hydroxylation: Introduction of the hydroxyl group at the 6th position using hydroxylating agents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the bromine or trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyl derivatives
Substitution: Formation of substituted benzopyran derivatives
Applications De Recherche Scientifique
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as cyclooxygenase (COX) in inflammation or tyrosine kinases in cancer.
Signal Modulation: Modulating signaling pathways, such as the NF-κB pathway, to regulate gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- can be compared with other benzopyran derivatives:
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-: Known for its antioxidant properties and use in vitamin E formulations.
2H-1-Benzopyran-6-ol, 3,4-dihydro-2-phenyl-: Used in the synthesis of flavonoids and other bioactive compounds.
The uniqueness of 2H-1-Benzopyran-6-ol, 5-bromo-3,4-dihydro-7-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
839694-43-8 |
|---|---|
Formule moléculaire |
C10H8BrF3O2 |
Poids moléculaire |
297.07 g/mol |
Nom IUPAC |
5-bromo-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C10H8BrF3O2/c11-8-5-2-1-3-16-7(5)4-6(9(8)15)10(12,13)14/h4,15H,1-3H2 |
Clé InChI |
MSQRNUOMCURBLW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C(=C2Br)O)C(F)(F)F)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
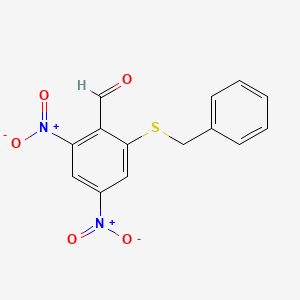
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

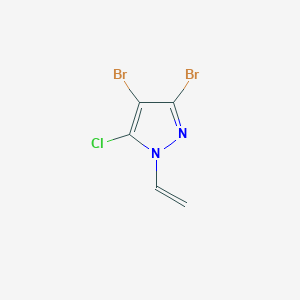
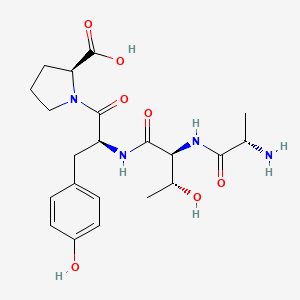
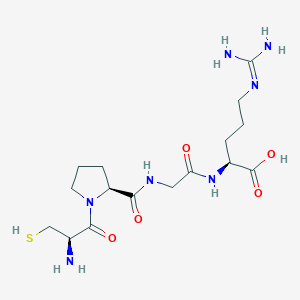
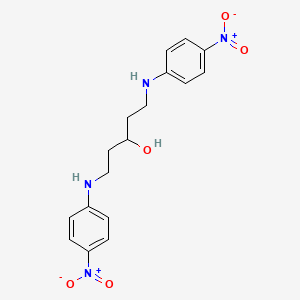
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)

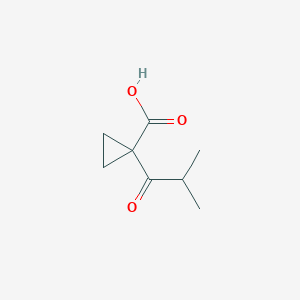
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
